N-Hydroxysuccinimidyl acetoacetate
Overview
Description
N-Hydroxysuccinimidyl acetoacetate is an organic compound with the molecular formula C₈H₉NO₅ and a molecular weight of 199.16 g/mol . It is a derivative of acetoacetic acid and N-hydroxysuccinimide ester, known for its utility in bioconjugation reactions. This compound is particularly valuable in biochemical research for its ability to form stable amide bonds with primary amines under mild physiological conditions.
Mechanism of Action
Result of Action
The result of NHS-Acetate’s action is the formation of a stable amide bond with proteins, allowing for the labeling of proteins for visualization or purification purposes. This enables researchers to study proteins more effectively and can be used in various fields, including proteomics research .
Preparation Methods
N-Hydroxysuccinimidyl acetoacetate can be synthesized by reacting N-hydroxysuccinimide with acetoacetic acid under specific conditions . The reaction typically involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an anhydrous solvent . The resulting product is a stable ester that can be purified and stored at low temperatures in the absence of water .
Chemical Reactions Analysis
N-Hydroxysuccinimidyl acetoacetate undergoes various chemical reactions, including:
Substitution Reactions: The compound reacts with primary amines to form stable amide bonds.
Bioconjugation Reactions: It is used to attach a ketone functional group to biomolecules containing primary amines.
Enamine Formation: When reacted with a range of amines, it forms enamine derivatives.
Common reagents used in these reactions include primary amines, DCC, and EDC . The major products formed from these reactions are amide bonds and enamine derivatives .
Scientific Research Applications
N-Hydroxysuccinimidyl acetoacetate has several scientific research applications:
Protein Modification: It is used to attach fluorescent tags or other detectable labels to proteins, allowing researchers to visualize and track proteins within cells or organisms.
Antibody-Drug Conjugates (ADCs): The compound is used to link cytotoxic drugs to antibodies, creating targeted therapies used in cancer research.
Comparison with Similar Compounds
N-Hydroxysuccinimidyl acetoacetate can be compared with other similar compounds such as:
N-Hydroxysuccinimide (NHS): NHS is commonly used as an activating reagent for carboxylic acids in peptide synthesis.
Sulfo-NHS: A water-soluble analog of NHS, used in bioconjugation reactions.
Hydroxybenzotriazole (HOBt): Another activating reagent used in peptide synthesis.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5/c1-5(10)4-8(13)14-9-6(11)2-3-7(9)12/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIVNIGJPPFYCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408543 | |
Record name | N-Hydroxysuccinimidyl acetoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60408543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139549-71-6 | |
Record name | N-Hydroxysuccinimidyl acetoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60408543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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